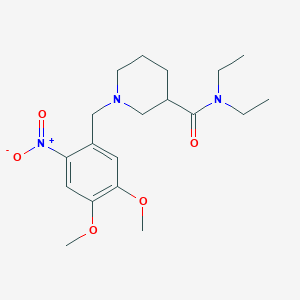![molecular formula C15H13ClINOS B5227065 N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide](/img/structure/B5227065.png)
N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(4-chlorophenyl)thio]ethyl}-2-iodobenzamide, commonly known as CIT, is a small molecule that has been extensively studied for its potential applications in scientific research. CIT is a radiolabeled compound that can be used for imaging studies in vivo, as well as in vitro assays to study various biological processes.
科学的研究の応用
CIT has been used extensively in scientific research for imaging studies in vivo. It is a radiolabeled compound that can be detected using positron emission tomography (PET) imaging. CIT has been used to study various biological processes such as dopamine transporter binding, serotonin transporter binding, and sigma receptor binding. It has also been used to study the effects of drugs on these processes, as well as to study the progression of various diseases such as Parkinson's disease and Alzheimer's disease.
作用機序
CIT binds to specific receptors in the brain, including dopamine transporters, serotonin transporters, and sigma receptors. By binding to these receptors, CIT can be used to study the function of these receptors in various biological processes. Additionally, CIT can be used to study the effects of drugs on these receptors, as well as to study the progression of various diseases that affect these receptors.
Biochemical and Physiological Effects:
CIT has been shown to have a high affinity for dopamine transporters, making it a useful compound for studying dopamine-related processes in the brain. It has also been shown to have a high affinity for serotonin transporters and sigma receptors, making it useful for studying these processes as well. CIT has been used to study the effects of drugs on these processes, as well as to study the progression of various diseases that affect these processes.
実験室実験の利点と制限
One of the main advantages of CIT is its high purity and high specific activity, which makes it an ideal compound for scientific research applications. Additionally, CIT is a radiolabeled compound, which allows for imaging studies in vivo. However, one limitation of CIT is its short half-life, which limits its use in long-term studies. Additionally, CIT is a costly compound, which can limit its use in some labs.
将来の方向性
There are many future directions for the use of CIT in scientific research. One area of interest is the use of CIT to study the effects of drugs on dopamine, serotonin, and sigma receptors. Additionally, CIT could be used to study the progression of various diseases that affect these receptors, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of new radiolabeled compounds that can be used for imaging studies in vivo. Overall, CIT is a valuable compound for scientific research, and its potential applications are vast.
合成法
The synthesis of CIT involves the reaction of 2-iodobenzoyl chloride with 4-chlorophenylthioethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound. The synthesis of CIT has been optimized to yield high purity and high specific activity, making it an ideal compound for scientific research applications.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-iodobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClINOS/c16-11-5-7-12(8-6-11)20-10-9-18-15(19)13-3-1-2-4-14(13)17/h1-8H,9-10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRHDLNAPWNJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCSC2=CC=C(C=C2)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClINOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]butanamide](/img/structure/B5226989.png)
![3-[(3-fluorophenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5227007.png)

![5-chloro-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5227038.png)
![butyl 4-{5-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5227045.png)
![2-[(4'-methyl-4-biphenylyl)oxy]-N-(1-phenylethyl)acetamide](/img/structure/B5227058.png)
![5-[6-(cyclohexylamino)-3-pyridazinyl]-N,2-dimethylbenzenesulfonamide](/img/structure/B5227072.png)
![4-acetyl-3-hydroxy-5-(4-methylphenyl)-1-[2-(1-piperazinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5227077.png)
![1-(3-chloro-4-methylphenyl)-3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5227078.png)
![5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5227084.png)
![1-[(2-iodophenyl)diazenyl]-2-naphthol](/img/structure/B5227085.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-phenyl-4,6(1H,5H)-pyrimidinedione](/img/structure/B5227092.png)
![4-[(1-{3-[4-(3-chlorobenzyl)-1-piperazinyl]-3-oxopropyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B5227097.png)